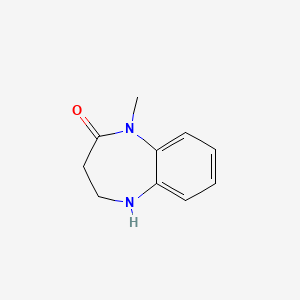

1-甲基-2,3,4,5-四氢-1H-1,5-苯并二氮杂环-2-酮

描述

“1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one” is a chemical compound . It’s important to note that the information available is limited and may not fully describe the compound you’re interested in.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new diazepine derivative, 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one (VBZ102), was synthesized and evaluated for its anxiolytic-like profile, memory impairment effect, and toxicity in Swiss mice .

科学研究应用

-

HIV-1 Inhibition

- A study from 1993 mentioned that Tetrahydroimidazo derivatives, which include “1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one”, are potent inhibitors of human immunodeficiency virus-1 (HIV-1)-specific reverse transcriptase . This suggests that the compound could have potential applications in medical research, particularly in the development of treatments for HIV-1 .

-

HIV-1 Inhibition

- A study from 1993 mentioned that Tetrahydroimidazo derivatives, which include “1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one”, are potent inhibitors of human immunodeficiency virus-1 (HIV-1)-specific reverse transcriptase . This suggests that the compound could have potential applications in medical research, particularly in the development of treatments for HIV-1 .

-

Para-Alkenylation Reactions

- Although not directly related to “1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one”, a similar compound, “1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester”, has been used as a substrate in the study of para-alkenylation reactions of toluene using thianthrene S-oxide and palladium catalyst . This suggests that “1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one” might also have potential applications in similar chemical reactions.

属性

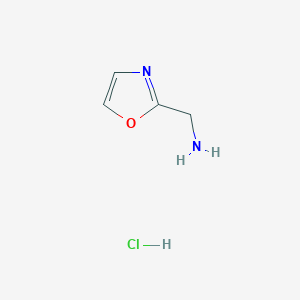

IUPAC Name |

5-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-9-5-3-2-4-8(9)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHJGOLLYAXMLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3-chloro-4-methoxyphenyl)-2-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2691988.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2691993.png)

![1-(4-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691998.png)

![[1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine](/img/structure/B2692001.png)

![4-[(2-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B2692002.png)

![(E)-N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(furan-2-yl)acrylamide](/img/structure/B2692006.png)